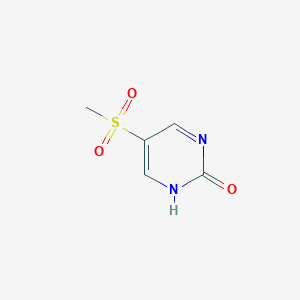![molecular formula C11H15N3O2 B7590554 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It was first synthesized in Russia in 1983 and has since been used in scientific research to study its effects on the brain and cognitive function.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, particularly acetylcholine and glutamate. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which can improve mood and motivation. It can also increase the levels of acetylcholine, which is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a low toxicity profile and is generally well-tolerated in humans. However, one limitation is that it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is its potential use as a cognitive enhancer for healthy individuals, particularly in high-pressure situations such as exams or job interviews. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Phenylpiracetam is synthesized by modifying the chemical structure of piracetam, another nootropic drug. The synthesis involves the reaction of 2-oxo-1-pyrrolidine acetamide with phenylhydrazine to form 2-phenyl-2-oxoacetamide. This compound is then reacted with bromoacetic acid to form 2-phenyl-2-[(2-bromoacetyl)amino]acetamide, which is then reacted with ammonia to form 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in animal models and humans. It has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and ADHD.
Eigenschaften
IUPAC Name |
2-amino-N-(2-amino-2-oxo-1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(12)11(16)14-9(10(13)15)8-5-3-2-4-6-8/h2-7,9H,12H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYFKODJRBBJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)


![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
